2-Imino-4a,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one
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Overview
Description
2-Imino-4a,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields of science. This compound belongs to the class of pyrimidines, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-4a,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by heating under reflux with a base such as sodium methoxide in butanol . This process leads to the formation of the desired pyrimidinone derivatives.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Imino-4a,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to modify specific functional groups.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, typically used in an organic solvent like dichloromethane.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
2-Imino-4a,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Imino-4a,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases, which play crucial roles in cell cycle regulation and signal transduction . The compound binds to the active sites of these enzymes, blocking their activity and thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and kinase inhibitory activities.
Pyrido[2,3-d]pyrimidin-7-one: Exhibits similar biological activities and is used in the development of kinase inhibitors.
Pyrimidino[4,5-d][1,3]oxazine: Another related compound with diverse biological activities.
Uniqueness
2-Imino-4a,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one is unique due to its specific structure, which allows for a distinct set of chemical reactions and biological interactions. Its ability to undergo various modifications and its potential as a versatile building block make it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C7H9N3O |
---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
2-imino-4a,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one |
InChI |
InChI=1S/C7H9N3O/c8-7-9-5-3-1-2-4(5)6(11)10-7/h4H,1-3H2,(H2,8,10,11) |
InChI Key |
SGUZPGITALFWNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(=NC(=N)NC2=O)C1 |
Origin of Product |
United States |
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